REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]=[C:4]([CH:10]([C:13]#[N:14])[C:11]#[N:12])[CH:3]=1.[NH2:15][NH2:16]>COCCOCCOC>[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]=[C:4]([C:10]2[C:11]([NH2:12])=[N:15][NH:16][C:13]=2[NH2:14])[CH:3]=1
|
Name
|
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)malononitrile
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Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=N1)SC)C(C#N)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2.18 mmoles) and the reaction mixture sealed in a microwave vessel
|
Type
|
TEMPERATURE
|
Details
|
to cool down
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
TEMPERATURE
|
Details
|
to almost reflux
|
Type
|
STIRRING
|
Details
|
Then continued stirring
|
Type
|
TEMPERATURE
|
Details
|
to cool down to rt
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated via suction filtration
|
Type
|
WASH
|
Details
|
washed with more acetone
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=N1)SC)C=1C(=NNC1N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |